3-Bromo-2-(bromomethyl)-1-benzofuran
Overview
Description
3-Bromo-2-(bromomethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-1-benzofuran typically involves the bromination of 2-(bromomethyl)-1-benzofuran. This can be achieved through the reaction of 2-(bromomethyl)-1-benzofuran with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include debrominated benzofuran derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-1-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-benzofuran
- 3-Bromo-1-benzofuran
- 2-(Bromomethyl)-1-benzofuran
Uniqueness
3-Bromo-2-(bromomethyl)-1-benzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature imparts distinct reactivity and properties compared to other benzofuran derivatives. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHABELRBPWGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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